1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, difluoromethyl, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenyl Ring Substituents: The difluoromethyl and trifluoromethylthio groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Formation of the Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety, which can be achieved through various carbonylation reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with nucleophiles, such as hydrides or organometallic reagents.
Common reagents used in these reactions include sodium borohydride for reductions, and various acids or bases for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or van der Waals forces, with these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar compounds include other halogenated phenyl ketones and derivatives with difluoromethyl and trifluoromethylthio groups. Compared to these compounds, 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity.
Similar Compounds
- 1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H8ClF5OS |
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Molecular Weight |
318.69 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5OS/c1-5(18)9(12)7-3-2-6(10(13)14)4-8(7)19-11(15,16)17/h2-4,9-10H,1H3 |
InChI Key |
PHQQHSGSLTVSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
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